molecular formula C12H9ClFN B13636268 3-Chloromethyl-5-(3-fluorophenyl)pyridine

3-Chloromethyl-5-(3-fluorophenyl)pyridine

Cat. No.: B13636268
M. Wt: 221.66 g/mol
InChI Key: KCBZTEWRUSMSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloromethyl-5-(3-fluorophenyl)pyridine is a chemical compound with the molecular formula C12H9ClFN and a molecular weight of 221.66 g/mol . This compound is characterized by the presence of a chloromethyl group at the 3-position and a fluorophenyl group at the 5-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-5-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Products include pyridine carboxylic acids or aldehydes.

    Reduction: Products include pyridine alcohols or amines.

Scientific Research Applications

3-Chloromethyl-5-(3-fluorophenyl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloromethyl-5-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloromethyl-5-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and fluorophenyl groups enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

3-(chloromethyl)-5-(3-fluorophenyl)pyridine

InChI

InChI=1S/C12H9ClFN/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2

InChI Key

KCBZTEWRUSMSEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.